REACTION_CXSMILES
|
CS[C:3]1[CH:12]=[CH:11][C:6]([O:7][CH2:8][CH2:9][OH:10])=[CH:5][CH:4]=1.Cl[C:14]1C(C2C=CC=CC=2)=C(C=CC=1)C(O)=O.[S:29](=[O:32])(O)[O-:30].[Na+]>C(Cl)Cl>[CH3:14][S:29]([C:3]1[CH:12]=[CH:11][C:6]([O:7][CH2:8][CH2:9][OH:10])=[CH:5][CH:4]=1)(=[O:32])=[O:30] |f:2.3|
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Name
|
|
Quantity
|
14.1 g
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Type
|
reactant
|
Smiles
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CSC1=CC=C(OCCO)C=C1
|
Name
|
|
Quantity
|
31.2 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=C(C(=O)O)C=CC1)C1=CC=CC=C1
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Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
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S([O-])(O)=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 0.5 hr
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the mthylene chloride solution was dried over magnesium sulfate
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Type
|
ADDITION
|
Details
|
n-Hexane was added until the solution
|
Type
|
CUSTOM
|
Details
|
precipitated as a white, crystalline solid, m.p. 96°-98° C.
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)C1=CC=C(OCCO)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |